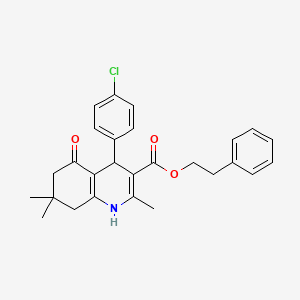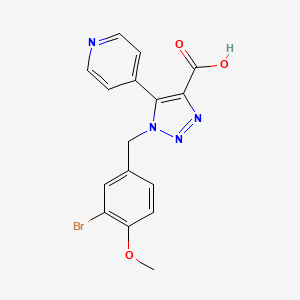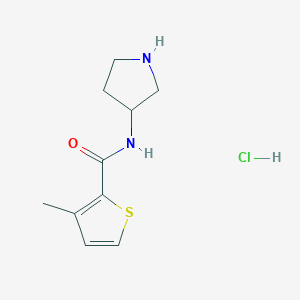![molecular formula C24H30N4O2 B12498983 N-[1,2-diphenyl-2-(pyrrolidin-2-ylformamido)ethyl]pyrrolidine-2-carboxamide](/img/structure/B12498983.png)
N-[1,2-diphenyl-2-(pyrrolidin-2-ylformamido)ethyl]pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) is a complex organic compound with the molecular formula C24H30N4O2 This compound features a central 1,2-diphenylethane backbone with two pyrrolidine-2-carboxamide groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) typically involves the following steps:
Formation of the 1,2-Diphenylethane Backbone: This can be achieved through a Friedel-Crafts alkylation reaction, where benzene reacts with ethylene in the presence of a catalyst such as aluminum chloride.
Attachment of Pyrrolidine-2-carboxamide Groups: The pyrrolidine-2-carboxamide groups are introduced through a series of amide bond formation reactions. This involves the reaction of pyrrolidine-2-carboxylic acid with the 1,2-diphenylethane backbone using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain proteases, leading to the suppression of tumor growth or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-N-((1S,2S)-1,2-diphenyl-2-((S)-pyrrolidine-2-carboxamido)ethyl)pyrrolidine-2-carboxamide
- 1-Pyrrolidinecarboxylic acid, 2,2’-[[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis(iminocarbonyl)]bis-, 1,1’-bis(1,1-dimethylethyl) ester
Uniqueness
(2S,2’S)-N,N’-((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(pyrrolidine-2-carboxamide) is unique due to its specific stereochemistry and the presence of two pyrrolidine-2-carboxamide groups. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C24H30N4O2 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
N-[1,2-diphenyl-2-(pyrrolidine-2-carbonylamino)ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H30N4O2/c29-23(19-13-7-15-25-19)27-21(17-9-3-1-4-10-17)22(18-11-5-2-6-12-18)28-24(30)20-14-8-16-26-20/h1-6,9-12,19-22,25-26H,7-8,13-16H2,(H,27,29)(H,28,30) |
Clave InChI |
HMBZDJVBWRSMGS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4CCCN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({4-[(2-Bromophenyl)amino]piperidin-1-yl}methyl)-2,6-dimethoxyphenol](/img/structure/B12498904.png)
![N-tert-butyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498922.png)

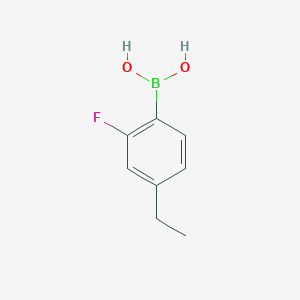
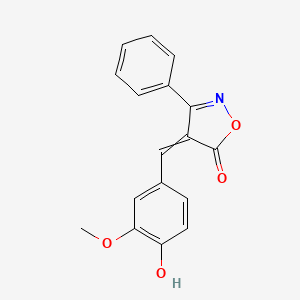

![10,16-diiodo-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12498963.png)
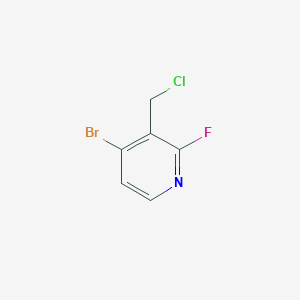
![6-(methoxymethyl)-3-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-2-(morpholin-4-yl)pyrimidin-4(3H)-one](/img/structure/B12498968.png)
amine](/img/structure/B12498974.png)
![2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole](/img/structure/B12498976.png)
